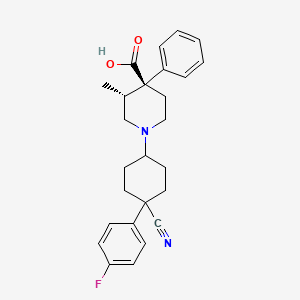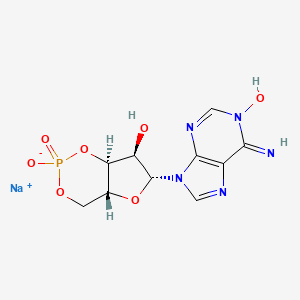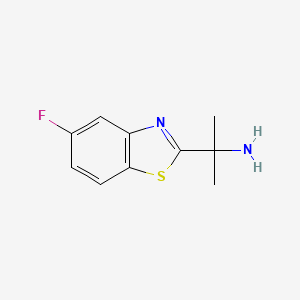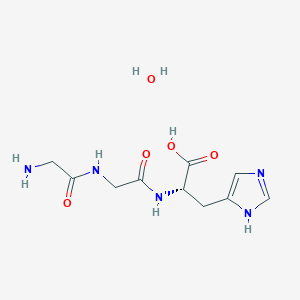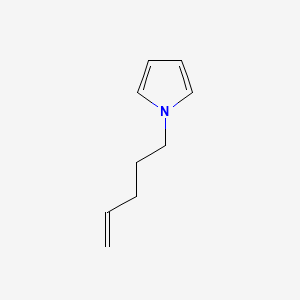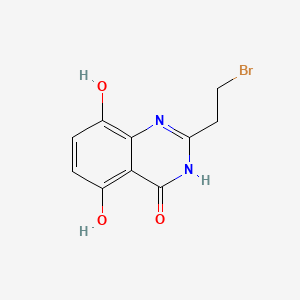
2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one is a quinazolinone derivative with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromoethyl group and two hydroxyl groups attached to the quinazolinone core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Hydroxylation: The hydroxyl groups are introduced through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the bromoethyl group, leading to the formation of reduced analogs.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced analogs of the quinazolinone core or the bromoethyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
2-(2-Bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used as a building block in organic synthesis.
2-Bromoethyl acrylate: Utilized in curable and reactive polymers due to the presence of reactive bromine.
(2-Bromoethyl)triphenylphosphonium bromide: Used as a pharmaceutical intermediate.
Uniqueness
2-(2-Bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one is unique due to the presence of both bromoethyl and hydroxyl groups on the quinazolinone core, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
特性
分子式 |
C10H9BrN2O3 |
|---|---|
分子量 |
285.09 g/mol |
IUPAC名 |
2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O3/c11-4-3-7-12-9-6(15)2-1-5(14)8(9)10(16)13-7/h1-2,14-15H,3-4H2,(H,12,13,16) |
InChIキー |
WUCCVCKRZBVMEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1O)C(=O)NC(=N2)CCBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


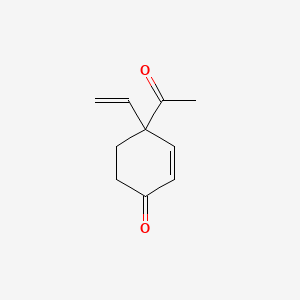
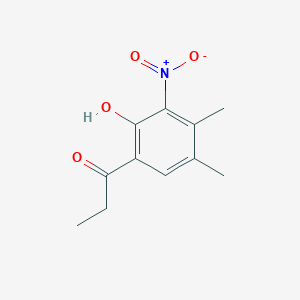
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
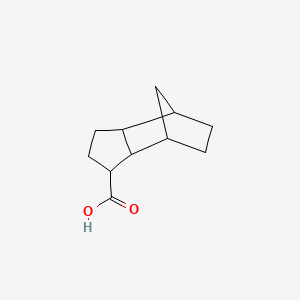
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
